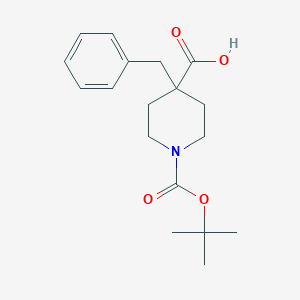

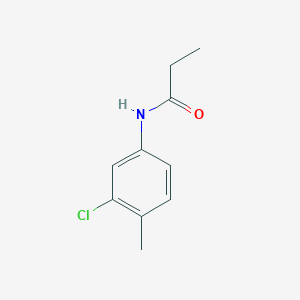

N-(3-chloro-4-methylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-methylphenyl)propanamide, also known as Clomazone, is a herbicide used to control broadleaf and grassy weeds in various crops. It was first introduced in the market in 1978 and has been widely used since then due to its effectiveness in controlling weeds. Clomazone belongs to the family of amide herbicides and works by inhibiting the biosynthesis of carotenoids, which are essential for plant growth and development.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)propanamide involves the inhibition of the biosynthesis of carotenoids, which are essential for plant growth and development. Carotenoids are involved in photosynthesis and protect the plant from oxidative stress. N-(3-chloro-4-methylphenyl)propanamide inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates and ultimately the death of the plant.

Biochemical and Physiological Effects:

N-(3-chloro-4-methylphenyl)propanamide has been shown to have low toxicity to mammals, birds, and aquatic organisms. It is rapidly metabolized in the soil and does not persist for long periods. However, it can cause skin and eye irritation in humans if not handled properly.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-methylphenyl)propanamide has several advantages for use in lab experiments, including its effectiveness in controlling weeds, its low toxicity, and its rapid degradation in the environment. However, it has limitations in terms of its specificity, as it can also affect non-target plants and organisms.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)propanamide, including its potential use in controlling invasive plant species, its effects on soil microorganisms, and its potential for use in combination with other herbicides to improve weed control. Additionally, there is a need for further research on the environmental fate and transport of N-(3-chloro-4-methylphenyl)propanamide to better understand its potential impact on ecosystems.

Synthesis Methods

N-(3-chloro-4-methylphenyl)propanamide can be synthesized through a multi-step process starting from 3-chloro-4-methylbenzaldehyde and propionyl chloride. The reaction involves the formation of an intermediate, which is then reacted with ammonia to form N-(3-chloro-4-methylphenyl)propanamide. The overall yield of the synthesis process is around 50%.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)propanamide has been extensively studied for its herbicidal properties and has been found to be effective in controlling various weeds in crops such as soybeans, cotton, peanuts, and sugarcane. It has also been studied for its potential use in controlling invasive plant species in natural ecosystems.

properties

CAS RN |

709-97-7 |

|---|---|

Product Name |

N-(3-chloro-4-methylphenyl)propanamide |

Molecular Formula |

C10H12ClNO |

Molecular Weight |

197.66 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)propanamide |

InChI |

InChI=1S/C10H12ClNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

DJKZTHGBRJVGNO-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC(=C(C=C1)C)Cl |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)C)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)

![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine](/img/structure/B185029.png)

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)